molecular formula C12H21N3O4S2 B2821340 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1448130-91-3

4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2821340
CAS No.: 1448130-91-3
M. Wt: 335.44
InChI Key: FRLJOIHUNYSDCF-UHFFFAOYSA-N
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Description

4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using reagents like tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving a 1,2-diamine and a suitable aldehyde or ketone.

    Coupling of the Pyrrolidine and Imidazole Rings: The final step involves coupling the pyrrolidine and imidazole rings through a sulfonylation reaction, using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets in a way that could lead to new treatments for diseases.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole exerts its effects likely involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole: Lacks the methyl group on the imidazole ring.

    4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-triazole: Contains a triazole ring instead of an imidazole ring.

Uniqueness

The presence of both the tert-butylsulfonyl group and the imidazole ring in 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole imparts unique chemical and biological properties. The tert-butylsulfonyl group provides steric bulk and electron-withdrawing effects, while the imidazole ring offers potential for hydrogen bonding and coordination with metal ions. This combination makes the compound particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-12(2,3)20(16,17)10-5-6-15(7-10)21(18,19)11-8-14(4)9-13-11/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJOIHUNYSDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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